molecular formula C₂₅H₂₅D₃N₈O₂ B1146090 Linagliptin-d3 CAS No. 1398044-48-8

Linagliptin-d3

Cat. No.: B1146090
CAS No.: 1398044-48-8
M. Wt: 475.56
Attention: For research use only. Not for human or veterinary use.
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Description

Linagliptin-d3 is a deuterated form of linagliptin, a dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability of the compound. This modification can lead to improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of linagliptin-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of Deuterium: Deuterium atoms are introduced through specific deuterated reagents or by using deuterated solvents during the reaction steps.

    Final Coupling: The final step involves coupling the deuterated intermediate with a piperidine derivative to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Linagliptin-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at specific positions on the purine core or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenated reagents and catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Linagliptin-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Linagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon release. The molecular targets involved include glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors. The pathways affected by this compound include the insulin signaling pathway and glucose homeostasis .

Comparison with Similar Compounds

Linagliptin-d3 is compared with other dipeptidyl peptidase-4 inhibitors such as:

  • Sitagliptin
  • Saxagliptin
  • Alogliptin
  • Vildagliptin

Uniqueness: this compound stands out due to its enhanced metabolic stability and improved pharmacokinetic properties. Unlike other inhibitors, this compound has a longer half-life and is not primarily eliminated by the renal system, making it suitable for patients with renal impairment .

Properties

CAS No.

1398044-48-8

Molecular Formula

C₂₅H₂₅D₃N₈O₂

Molecular Weight

475.56

Synonyms

8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3;  8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Origin of Product

United States

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